CH-5137291 - 1043446-39-4

CH-5137291

Catalog Number: EVT-263996
CAS Number: 1043446-39-4
Molecular Formula: C18H14F3N5O3S2
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CH-5137291 is a AR pure antagonist with AR nuclear translocation-inhibiting activity. It inhibits the growth of castration-resistant prostate cancer cells. CH5137291 offers a novel therapeutic approach against major types of castration-resistant prostate cancers.
Synthesis Analysis

Methods and Technical Details

The synthesis of CH-5137291 involves a multi-step process. The specific method utilized in its development is a three-step synthesis, which includes:

  1. Preparation of Isothiocyanates: Various isothiocyanates are synthesized, which serve as key intermediates in the formation of CH-5137291.
  2. Formation of the Core Structure: The core structure of CH-5137291 is constructed through careful chemical reactions that ensure high yield and purity.
  3. Finalization and Purification: The final product undergoes purification processes to isolate CH-5137291 from by-products and unreacted materials .

This method has been optimized to achieve quantitative yields, making it efficient for large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular structure of CH-5137291 can be described by its specific arrangement of atoms that confer its biological activity. Detailed structural data includes:

  • Molecular Formula: C_{XX}H_{YY}N_{ZZ}O_{AA} (exact numbers depend on further characterization).
  • Molecular Weight: Approximately XX g/mol.
  • Structural Features: The compound contains functional groups that facilitate binding to the androgen receptor, preventing its nuclear translocation.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural diagrams are not provided in the available literature .

Chemical Reactions Analysis

Reactions and Technical Details

CH-5137291 undergoes several chemical reactions during its synthesis and application:

  1. Nucleophilic Substitution Reactions: Key steps involve nucleophilic attacks on electrophilic centers within precursor molecules to form isothiocyanate intermediates.
  2. Cyclization Reactions: These reactions help in forming cyclic structures that are integral to the activity of CH-5137291.
  3. Reactions with Androgen Receptors: In biological systems, CH-5137291 interacts with androgen receptors, leading to conformational changes that inhibit their function.

The compound's ability to modulate these reactions is critical for its therapeutic efficacy against CRPC .

Mechanism of Action

Process and Data

CH-5137291 functions primarily by inhibiting the nuclear translocation of the androgen receptor. This mechanism involves:

  1. Binding Affinity: The compound binds to the androgen receptor with high affinity, blocking its interaction with androgens.
  2. Inhibition of Nuclear Translocation: By preventing the receptor from entering the nucleus, CH-5137291 disrupts downstream signaling pathways essential for tumor cell survival and proliferation.
  3. Partial Agonist Activity: Notably, while it acts as a pure antagonist, some studies suggest it may exhibit partial agonist activity under certain conditions .

This dual functionality may influence its therapeutic profile and effectiveness in various clinical scenarios.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of CH-5137291 include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .

Applications

Scientific Uses

CH-5137291 has significant applications in scientific research, particularly in oncology:

  • Prostate Cancer Research: Its primary application is in studying mechanisms underlying castration-resistant prostate cancer and evaluating new treatment strategies.
  • Drug Development: The compound serves as a lead candidate for developing new therapies targeting androgen receptor signaling pathways.
  • Biochemical Studies: Researchers utilize CH-5137291 to dissect androgen receptor biology and explore potential resistance mechanisms in prostate cancer treatments .
Introduction

Contextualizing Castration-Resistant Prostate Cancer (CRPC) as a Therapeutic Challenge

Prostate cancer (PC) is the second most prevalent cancer in men worldwide, accounting for approximately 15% of all male cancer diagnoses. In the United States alone, an estimated 288,300 new cases and 34,700 deaths occurred in 2023 [9]. Despite initial responsiveness to androgen deprivation therapy (ADT), nearly all patients progress to castration-resistant prostate cancer (CRPC) within 2–3 years of treatment initiation [2] [5]. CRPC is defined by disease progression (biochemical, radiographic, or clinical) despite castrate serum testosterone levels (<50 ng/dL) [4] [9]. This lethal stage represents an urgent therapeutic challenge, with metastatic CRPC (mCRPC) exhibiting a median overall survival of less than two years [5] [9]. The inevitable progression to CRPC underscores the limitations of conventional ADT and highlights the need for novel therapeutic strategies targeting persistent androgen receptor (AR) signaling.

Table 1: CRPC Clinical Challenge Overview

ParameterLocalized PCCRPCSignificance
5-Year Survival~100%<30% (mCRPC)Drastic survival reduction
Median Survival Post-Diagnosis>10 years<2 years (mCRPC)Unmet therapeutic need
Prevalence Post-ADT0%100% progression within 2-3 yearsUnavoidable progression
Therapeutic OptionsCurative (surgery/radiation)Palliative (survival extension)Lack of curative treatments

Androgen Receptor (AR) Signaling Dysregulation in CRPC Pathophysiology

The AR remains the primary oncogenic driver in CRPC despite castrate androgen levels. Multiple molecular mechanisms underpin AR pathway reactivation:

  • AR Amplification/Overexpression: Observed in 30–80% of CRPC cases, AR gene amplification increases receptor density, enabling tumor cell hypersensitivity to castrate androgen levels (0.1–1 nM) [2] [4] [9]. Enhanced AR expression also facilitates broader chromatin binding and altered transcriptional programs [4].
  • AR Mutations: Present in 10–20% of CRPC tumors, ligand-binding domain (LBD) mutations (e.g., T877A, H875Y, W741C) confer promiscuous activation by non-androgenic steroids (progesterone, cortisol) and convert antiandrogens like bicalutamide into agonists [1] [9] [2].
  • AR Splice Variants: Truncated isoforms (e.g., AR-V7) lacking the LBD mediate constitutive ligand-independent transcription and are detected in 20–40% of advanced CRPC [9] [4].
  • Altered Coregulator Expression: Overexpression of coactivators (e.g., SRC1-3, TIF2) enhances AR sensitivity, while underexpression of corepressors (e.g., NCoR, SMRT) diminishes antagonism [9] [4].
  • Intracrine Androgen Synthesis: CRPC tumors upregulate steroidogenic enzymes (CYP17A1, AKR1C3, 5α-reductase), maintaining intratumoral androgens (testosterone, DHT) from adrenal precursors or de novo synthesis [2] [9].

Table 2: Key AR-Dependent Resistance Mechanisms in CRPC

MechanismFrequency in CRPCFunctional ConsequenceTherapeutic Impact
AR Amplification30–80%Hypersensitivity to low androgensResistance to ADT
AR Mutations (LBD)10–20%Agonism by antagonists/non-androgensAgonist conversion of antiandrogens
AR Splice Variants (e.g., AR-V7)20–40%Ligand-independent constitutive activityResistance to LBD-targeting drugs
Altered Steroidogenesis40–50%Sustained intratumoral androgensPersistent AR activation post-ADT
Coactivator Overexpression (e.g., SRC3)50–70%Enhanced AR transcriptional activityHyper-sensitization to low androgens

Limitations of Conventional AR-Targeted Therapies and Partial Agonist Profiles

First-generation antiandrogens (e.g., bicalutamide) exhibit critical limitations driving therapeutic failure in CRPC:

  • Partial Agonist Activity: Bicalutamide functions as a competitive inhibitor of androgen binding but fails to block AR nuclear translocation. In AR-overexpressing or mutant models, it exhibits agonist activity, activating transcription of AR target genes like PSA [1] [6]. In LNCaP-BC2 cells (AR-overexpressing CRPC model), bicalutamide stimulates proliferation and AR nuclear translocation, acting as a de facto agonist [1].
  • Inefficacy Against Mutant ARs: The T877A mutation (common in LNCaP cells) and W741C mutation confer agonist switching, where bicalutamide activates mutant ARs [1] [7]. In xenograft models, bicalutamide shows minimal activity against tumors harboring these mutations [1] [6].
  • Inability to Overcome AR Amplification: Bicalutamide’s partial antagonism is insufficient to suppress transcription in tumors with AR hypersensitization [2] [4]. Consequently, bicalutamide monotherapy provides only transient disease control in CRPC.

Rationale for Developing AR Pure Antagonists: Mechanistic and Clinical Imperatives

The limitations of partial antagonists necessitate pure AR antagonists that comprehensively block AR signaling through:

  • Complete Suppression of Transcriptional Activity: Pure antagonists should exhibit zero agonist activity across wild-type and clinically relevant mutant ARs (e.g., T877A, W741C) [1] [7].
  • Inhibition of AR Nuclear Translocation: Preventing cytoplasmic-to-nuclear AR shuttling is critical, as nuclear localization is indispensable for genomic signaling [1] [6].
  • Metabolic Stability: Avoiding conversion to metabolites with agonist activity is essential, as observed with earlier pure antagonists like CH4933468 [6] [7].

CH-5137291 (C18H14F3N5O3S2, MW: 469.46 g/mol) was designed to meet these criteria [3] [6] [10]. Preclinical data demonstrate its superiority over bicalutamide: In LNCaP-BC2 xenografts (AR-overexpressing CRPC), CH-5137291 reduced tumor growth by >80% and suppressed PSA by >90%, whereas bicalutamide showed negligible effects [1] [6]. Critically, it retains efficacy against bicalutamide-resistant tumors, validating its potential as a next-generation AR antagonist [1] [7].

Table 3: CH-5137291 vs. Bicalutamide: Preclinical Profile Comparison

PropertyBicalutamideCH-5137291Functional Advantage
Antagonist Activity (WT AR)Partial antagonistPure antagonistComplete suppression of AR signaling
Effect on AR Nuclear TranslocationNo inhibition; promotes translocationPotent inhibitionBlocks genomic AR signaling
Activity Against T877A Mutant ARAgonistPure antagonistEffective against mutant CRPC
Activity Against W741C Mutant ARAgonistPure antagonistOvercomes common resistance mutation
Metabolite ProfileInactive metabolitesNo agonist metabolitesSustained antagonism in vivo
In Vivo Efficacy (LNCaP-BC2 Xenograft)Minimal tumor growth inhibition>80% tumor growth inhibitionSuperior CRPC suppression

Properties

CAS Number

1043446-39-4

Product Name

CH-5137291

IUPAC Name

6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide

Molecular Formula

C18H14F3N5O3S2

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29)

InChI Key

JIIHFLNYGVNTFP-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

CH-5137291; CH 5137291;CH5137291; UNII-A5ZX7J376H; A5ZX7J376H; CHEMBL1290098.

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.